N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a benzenesulfonamide derivative featuring a 4,5-dihydropyrazole core. Its structure includes:
- 4,5-Dihydropyrazole ring: A five-membered heterocycle with partial saturation, functionalized at the 1-position with a 2-methoxyacetyl group and at the 5-position with a furan-2-yl substituent. The furan ring may impart pesticidal or antimicrobial activity, as seen in structurally related agrochemicals .
- Synthesis pathway: While direct evidence is lacking, analogous compounds (e.g., pyrazoline sulfonamides) are synthesized via cyclocondensation of chalcones with hydrazines, followed by sulfonylation or acylation .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-11-17(21)20-15(16-7-4-8-25-16)10-14(18-20)12-5-3-6-13(9-12)19-26(2,22)23/h3-9,15,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCMJTWVOAFNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has shown potential as an antimicrobial agent. Similar compounds containing furan and pyrazole rings have been reported to inhibit key metabolic pathways in target organisms, suggesting that this compound may disrupt bacterial cell walls or inhibit essential enzymes involved in microbial metabolism .
Antifungal Activity
The structural features of this compound suggest potential antifungal activity. Compounds with similar motifs have been observed to interact with fungal membranes or inhibit enzymes critical for fungal growth. Further studies are necessary to elucidate the exact mechanisms involved.
Anti-inflammatory Effects
The methanesulfonamide moiety may act as a competitive inhibitor for various enzymes involved in inflammatory pathways. The compound's ability to modulate signaling pathways could lead to altered cell proliferation and survival rates, particularly in inflammatory conditions.
Case Studies
Research has highlighted several case studies focusing on compounds related to this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrazole exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound could be developed further for therapeutic applications.
- Antifungal Mechanism Exploration : Research into similar compounds revealed mechanisms by which furan-containing compounds inhibit fungal growth, providing a basis for exploring the antifungal properties of this specific compound.
- Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities of methanesulfonamide derivatives have shown promise in treating inflammatory diseases, indicating potential therapeutic applications for this compound in managing inflammation-related conditions .
Mechanism of Action
The mechanism of action of N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
*Molecular weights calculated based on IUPAC names.
Key Observations:
Furan vs. Furan-containing compounds (e.g., furilazole in ) are associated with herbicidal synergism, suggesting possible agrochemical applications for the target compound .
Acyl Group Variations :
- The 2-methoxyacetyl group in the target compound and Analog A provides steric bulk and hydrogen-bonding capacity. In contrast, Analog C’s isobutyryl group increases hydrophobicity, which may affect bioavailability .
Biological Activity :
Crystallographic and Computational Studies
- Such data aids in modeling the target compound’s conformation.
Biological Activity
N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyrazole moiety, and a methanesulfonamide group. Its chemical formula is CHNOS, which contributes to its diverse biological activities. The presence of the methanesulfonamide group is particularly noteworthy as it enhances solubility and bioavailability.
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in various tissues.
- Antioxidant Properties : The furan and pyrazole rings are known to exhibit antioxidant activity, which may contribute to the compound's ability to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with pyrazole structures have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Candida albicans | Weak |
These findings suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics.
Anti-inflammatory Properties
Research has indicated that similar compounds can reduce inflammation by:
- Inhibiting COX Enzymes : Compounds like this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives based on the target compound and evaluated their anticancer activity. The most potent derivative exhibited IC values in the low micromolar range against several cancer cell lines, highlighting the importance of structural modifications for enhancing efficacy.
Study 2: Antimicrobial Screening
A comprehensive screening against a panel of microbial strains revealed that the compound had significant activity against Gram-negative bacteria. The study emphasized the need for further optimization to enhance its antimicrobial properties while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
